![molecular formula C6H11NO2 B069173 1-Amino-3-methylcyclobutane-1-carboxylic acid CAS No. 184103-74-0](/img/structure/B69173.png)
1-Amino-3-methylcyclobutane-1-carboxylic acid
Overview
Description
1-Amino-3-methylcyclobutane-1-carboxylic acid is a cyclic amino acid derivative that has garnered interest in scientific research due to its unique structure and potential biological activities. This compound is characterized by a cyclobutane ring substituted with an amino group and a carboxylic acid group, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-amino-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Cyclization: Starting from a suitable precursor, a cyclobutane ring is formed through cyclization reactions.
Amination: Introduction of the amino group is achieved through amination reactions, often using reagents like ammonia or amines.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, typically using carbon dioxide or carboxylic acid derivatives.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-Amino-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications :
- Ligands for Positron Emission Tomography (PET) :
- AMCA and its derivatives are being explored as ligands in PET imaging for tumor detection. Their structural characteristics enable enhanced binding affinity and selectivity for various biological targets, including metabolic pathway receptors.
- Drug Development :
- Research indicates that derivatives of AMCA may exhibit significant biological activities, making them candidates for further pharmacological development. Interaction studies focus on binding properties with receptors and enzymes crucial for developing new therapeutic agents.
Plant Physiology
Role as a Plant Hormone Precursor :
- Ethylene Production :
- AMCA is a direct precursor to the plant hormone ethylene, which regulates numerous developmental processes and responses to biotic and abiotic stresses in plants. It is synthesized from S-adenosyl-L-methionine by ACC synthases and subsequently oxidized to ethylene by ACC oxidases.
- Application in Stress Mitigation :
- Exogenous application of AMCA has been used as a proxy for ethylene in studies aimed at understanding its role in plant stress responses. This application has been shown to increase the expression of genes involved in antioxidant defense systems, thereby protecting plants from heat stress.
Marine Biology
Alleviation of Heat Stress :
- Impact on Marine Algae :
- AMCA and its analogs have demonstrated effectiveness in alleviating heat stress damage in marine red algae, specifically Neopyropia yezoensis. The compound acts as a phytohormone, enhancing the expression of protective genes independent of ethylene signaling pathways.
Mechanism of Action
The mechanism of action of 1-amino-3-methylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can act as an agonist or antagonist at specific receptor sites, influencing signal transmission in biological systems. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-Amino-3-methylcyclobutane-1-carboxylic acid can be compared with other cyclic amino acids such as:
1-Aminocyclobutanecarboxylic acid: Similar structure but lacks the methyl group.
1-Amino-2-methylcyclobutane-1-carboxylic acid: Different position of the methyl group.
1-Amino-3-ethylcyclobutane-1-carboxylic acid: Ethyl group instead of methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Biological Activity
1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) is an intriguing compound within the cyclobutane series, notable for its unique structural features and potential biological activities. This article delves into the biological activity of AMCA, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
AMCA is characterized by its cyclobutane ring, which is substituted with an amino group and a carboxylic acid group. Its molecular formula is , with a molecular weight of approximately 115.16 g/mol. The presence of these functional groups suggests that AMCA could engage in various biochemical interactions, making it a candidate for therapeutic applications.
The biological activity of AMCA is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an enzyme inhibitor and has been shown to modulate receptor activities, particularly in relation to neurotransmitter systems. For instance, AMCA has been identified as a selective antagonist of the N-methyl-D-aspartic acid (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function .
Biological Activities
- Antitumor Activity : AMCA has demonstrated potential antitumor effects. Studies have indicated that it can inhibit tumor growth through various mechanisms, including the modulation of apoptosis pathways and inhibition of angiogenesis .
- Neuroprotective Effects : Due to its interaction with NMDA receptors, AMCA may exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory capabilities, suggesting its utility in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have highlighted the biological activity of AMCA:
- Study on Tumor Growth Inhibition : A study published in Russian Chemical Reviews reported that AMCA exhibited low toxicity while effectively inhibiting tumor growth in vitro and in vivo models. The compound was shown to selectively target cancer cells without adversely affecting normal cells .
- Neuropharmacological Evaluation : Research conducted on the neuropharmacological properties of AMCA revealed that it could enhance cognitive functions in animal models by modulating glutamatergic signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of AMCA, a comparison with structurally similar compounds can be informative:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-1-methylcyclobutane-1-carboxylic acid | C6H11NO2 | Lacks the amino group; simpler structure |
trans-1-amino-3-benzylmethylcyclobutane-1-carboxylic acid | C10H13NO2 | Contains different stereochemistry; less sterically hindered |
cis-1-amino-3-benzylmethylcyclobutane-1-carboxylic acid | C10H13NO2 | Similar to trans form but differs in stereochemistry |
This table illustrates how AMCA's structural complexity contributes to its distinct reactivity patterns and biological interactions compared to simpler analogs.
Properties
IUPAC Name |
1-amino-3-methylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVJUNRHIMXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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